molecular formula C15H20N4O3S3 B11480603 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11480603
M. Wt: 400.5 g/mol
InChI Key: RZHFTEXMKCLBQJ-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound featuring multiple functional groups, including imidazole, sulfanyl, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol as a nucleophile.

    Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the imidazole derivative with 4-sulfamoylphenyl acetic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies due to its imidazole and sulfonamide functionalities.

Medicine

Medically, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the sulfonamide group suggests potential use as a sulfa drug, which inhibits bacterial growth by interfering with folic acid synthesis.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The imidazole ring could interact with metal ions in enzyme active sites, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoimidazole: Similar imidazole core but lacks the sulfonamide group.

    4-sulfamoylphenyl acetic acid: Contains the sulfonamide group but lacks the imidazole ring.

    Methylthiol derivatives: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

What sets 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H20N4O3S3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H20N4O3S3/c1-10-13(7-8-23-2)19-15(17-10)24-9-14(20)18-11-3-5-12(6-4-11)25(16,21)22/h3-6H,7-9H2,1-2H3,(H,17,19)(H,18,20)(H2,16,21,22)

InChI Key

RZHFTEXMKCLBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CCSC

Origin of Product

United States

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